Axl Kinase Inhibitory Potency: Direct Comparison of N-Pyrimidin-2-yl vs. N-Phenyl Substituents
Direct comparative Axl kinase inhibition data from the same patent series demonstrate that the N-pyrimidin-2-ylphenylalanine scaffold confers superior inhibitory potency relative to N-phenyl-substituted analogs. In identical assay conditions using a radiometric kinase assay with 10 µM ATP, the pyrimidin-2-yl-substituted compound (Example 28-3) exhibited an IC50 of 230 nM, whereas the corresponding N-phenyl analog (Example 28-4) showed substantially weaker inhibition with an IC50 of 2,180 nM [1]. This represents an approximately 9.5-fold improvement in potency attributable specifically to the pyrimidin-2-yl substituent.
| Evidence Dimension | Axl kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 230 nM |
| Comparator Or Baseline | N-phenyl analog (Example 28-4): 2,180 nM |
| Quantified Difference | ~9.5-fold greater potency |
| Conditions | Radiometric kinase assay, Axl kinase, ATP concentration 10 µM |
Why This Matters
This order-of-magnitude potency difference directly impacts compound selection for Axl-targeted drug discovery programs, where lower IC50 values translate to reduced dosing requirements and potentially improved therapeutic windows.
- [1] University of Utah Research Foundation. (2012). Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase. PCT/US2012/031768, WO2012135800A1. Table I, Examples 28-3 and 28-4. View Source
